molecular formula C23H20FN3O3 B4328054 1-[4-(4-FLUOROPHENYL)-2,5-DIOXO-3,4,5,6,7,8-HEXAHYDRO-1(2H)-QUINOLINYL]-4,6-DIMETHYL-2-OXO-1,2-DIHYDRO-3-PYRIDINECARBONITRILE

1-[4-(4-FLUOROPHENYL)-2,5-DIOXO-3,4,5,6,7,8-HEXAHYDRO-1(2H)-QUINOLINYL]-4,6-DIMETHYL-2-OXO-1,2-DIHYDRO-3-PYRIDINECARBONITRILE

Cat. No.: B4328054
M. Wt: 405.4 g/mol
InChI Key: MLLCTGKBJCTJSU-UHFFFAOYSA-N
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Description

1-[4-(4-FLUOROPHENYL)-2,5-DIOXO-3,4,5,6,7,8-HEXAHYDRO-1(2H)-QUINOLINYL]-4,6-DIMETHYL-2-OXO-1,2-DIHYDRO-3-PYRIDINECARBONITRILE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

The synthesis of 1-[4-(4-FLUOROPHENYL)-2,5-DIOXO-3,4,5,6,7,8-HEXAHYDRO-1(2H)-QUINOLINYL]-4,6-DIMETHYL-2-OXO-1,2-DIHYDRO-3-PYRIDINECARBONITRILE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the hexahydroquinoline core, followed by the introduction of the fluorophenyl group and the pyridine ring. Reaction conditions such as temperature, solvents, and catalysts are carefully controlled to ensure high yield and purity of the final product. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbonyl groups to alcohols.

    Substitution: The fluorophenyl group can participate in substitution reactions, where the fluorine atom is replaced by other substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

Scientific Research Applications

1-[4-(4-FLUOROPHENYL)-2,5-DIOXO-3,4,5,6,7,8-HEXAHYDRO-1(2H)-QUINOLINYL]-4,6-DIMETHYL-2-OXO-1,2-DIHYDRO-3-PYRIDINECARBONITRILE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The fluorophenyl group and the hexahydroquinoline core play crucial roles in binding to these targets. The pathways involved may include inhibition of enzymes or modulation of receptor activity, leading to the desired biological effects .

Comparison with Similar Compounds

Similar compounds include other fluorophenyl-substituted hexahydroquinolines and pyridine derivatives. What sets 1-[4-(4-FLUOROPHENYL)-2,5-DIOXO-3,4,5,6,7,8-HEXAHYDRO-1(2H)-QUINOLINYL]-4,6-DIMETHYL-2-OXO-1,2-DIHYDRO-3-PYRIDINECARBONITRILE apart is its unique combination of functional groups, which imparts distinct chemical and biological properties. Similar compounds include:

Properties

IUPAC Name

1-[4-(4-fluorophenyl)-2,5-dioxo-4,6,7,8-tetrahydro-3H-quinolin-1-yl]-4,6-dimethyl-2-oxopyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FN3O3/c1-13-10-14(2)26(23(30)18(13)12-25)27-19-4-3-5-20(28)22(19)17(11-21(27)29)15-6-8-16(24)9-7-15/h6-10,17H,3-5,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLLCTGKBJCTJSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1N2C3=C(C(CC2=O)C4=CC=C(C=C4)F)C(=O)CCC3)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-(4-FLUOROPHENYL)-2,5-DIOXO-3,4,5,6,7,8-HEXAHYDRO-1(2H)-QUINOLINYL]-4,6-DIMETHYL-2-OXO-1,2-DIHYDRO-3-PYRIDINECARBONITRILE
Reactant of Route 2
Reactant of Route 2
1-[4-(4-FLUOROPHENYL)-2,5-DIOXO-3,4,5,6,7,8-HEXAHYDRO-1(2H)-QUINOLINYL]-4,6-DIMETHYL-2-OXO-1,2-DIHYDRO-3-PYRIDINECARBONITRILE
Reactant of Route 3
Reactant of Route 3
1-[4-(4-FLUOROPHENYL)-2,5-DIOXO-3,4,5,6,7,8-HEXAHYDRO-1(2H)-QUINOLINYL]-4,6-DIMETHYL-2-OXO-1,2-DIHYDRO-3-PYRIDINECARBONITRILE
Reactant of Route 4
Reactant of Route 4
1-[4-(4-FLUOROPHENYL)-2,5-DIOXO-3,4,5,6,7,8-HEXAHYDRO-1(2H)-QUINOLINYL]-4,6-DIMETHYL-2-OXO-1,2-DIHYDRO-3-PYRIDINECARBONITRILE
Reactant of Route 5
1-[4-(4-FLUOROPHENYL)-2,5-DIOXO-3,4,5,6,7,8-HEXAHYDRO-1(2H)-QUINOLINYL]-4,6-DIMETHYL-2-OXO-1,2-DIHYDRO-3-PYRIDINECARBONITRILE
Reactant of Route 6
Reactant of Route 6
1-[4-(4-FLUOROPHENYL)-2,5-DIOXO-3,4,5,6,7,8-HEXAHYDRO-1(2H)-QUINOLINYL]-4,6-DIMETHYL-2-OXO-1,2-DIHYDRO-3-PYRIDINECARBONITRILE

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